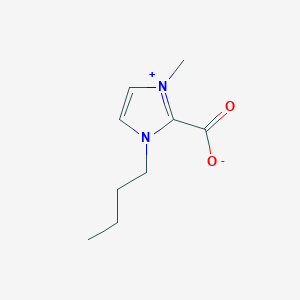

1-Butyl-3-methyl-1H-imidazol-3-ium-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-ブチル-3-メチル-1H-イミダゾール-3-イウム-2-カルボキシレートは、室温イオン液体として知られており、低揮発性、高い熱安定性、幅広い物質を溶解する能力など、独自の特性を持っています。

準備方法

1-ブチル-3-メチル-1H-イミダゾール-3-イウム-2-カルボキシレートは、1-ブチル-3-メチルイミダゾリウムアセテートを二酸化炭素でカルボキシル化することにより合成できます。 反応は通常、イオン液体と二酸化炭素の相互作用を促進するために高圧反応器を使用します 。 工業生産方法には、効率とスケーラビリティを向上させるための連続フロープロセスが含まれる場合があります。

化学反応の分析

1-ブチル-3-メチル-1H-イミダゾール-3-イウム-2-カルボキシレートは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されてさまざまな酸化生成物を形成することができます。

還元: 還元反応を起こすこともありますが、それほど一般的ではありません。

置換: 求核置換反応は顕著であり、カルボキシレート基は他の求核剤と置換することができます。 これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。

科学研究への応用

1-ブチル-3-メチル-1H-イミダゾール-3-イウム-2-カルボキシレートは、幅広い科学研究に適用されています。

化学: 幅広い物質を溶解する能力により、さまざまな有機反応における溶媒および触媒として使用されます。

生物学: この化合物は、酵素安定化とタンパク質フォールディング研究における可能性を探求されています。

医学: 生体適合性とさまざまな薬物をカプセル化する能力により、薬物送達剤としての用途が研究されています。

科学的研究の応用

1-Butyl-3-methyl-1H-imidazol-3-ium-2-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a solvent and catalyst in various organic reactions due to its ability to dissolve a wide range of substances.

Biology: This compound is explored for its potential in enzyme stabilization and protein folding studies.

Medicine: Research is ongoing into its use as a drug delivery agent due to its biocompatibility and ability to encapsulate various drugs.

Industry: It is used in the capture and storage of carbon dioxide, making it a valuable tool in efforts to reduce greenhouse gas emissions

作用機序

1-ブチル-3-メチル-1H-イミダゾール-3-イウム-2-カルボキシレートが効果を発揮するメカニズムには、イオン性があるため、さまざまな分子標的に対する相互作用が含まれます。 カルボキシレート基は、二酸化炭素と可逆的な錯体を形成し、二酸化炭素の捕集と貯蔵を促進します。 さらに、イミダゾリウムカチオンはさまざまな基質と相互作用して、触媒プロセスにおける反応速度と選択性を高めます 。

類似の化合物との比較

1-ブチル-3-メチル-1H-イミダゾール-3-イウム-2-カルボキシレートは、イミダゾリウム環に結合したブチル基、メチル基、カルボキシレート基の特定の組み合わせにより、他の類似の化合物と比較してユニークです。 類似の化合物には、次のようなものがあります。

1-ブチル-3-メチルイミダゾリウムアセテート: 二酸化炭素捕集に使用されますが、カルボキシレート基がありません。

1-ブチル-3-メチルイミダゾリウムクロリド: 溶媒および触媒として使用されますが、溶解度と反応性の特性が異なります。

1-ブチル-3-メチルイミダゾリウムメチルサルフェート: 熱安定性で知られていますが、触媒作用における用途は異なります

類似化合物との比較

1-Butyl-3-methyl-1H-imidazol-3-ium-2-carboxylate is unique compared to other similar compounds due to its specific combination of a butyl group, a methyl group, and a carboxylate group attached to the imidazolium ring. Similar compounds include:

1-Butyl-3-methylimidazolium acetate: Known for its use in carbon dioxide capture but lacks the carboxylate group.

1-Butyl-3-methylimidazolium chloride: Used as a solvent and catalyst but has different solubility and reactivity properties.

1-Butyl-3-methylimidazolium methyl sulfate: Known for its thermal stability but has different applications in catalysis

特性

分子式 |

C9H14N2O2 |

|---|---|

分子量 |

182.22 g/mol |

IUPAC名 |

1-butyl-3-methylimidazol-3-ium-2-carboxylate |

InChI |

InChI=1S/C9H14N2O2/c1-3-4-5-11-7-6-10(2)8(11)9(12)13/h6-7H,3-5H2,1-2H3 |

InChIキー |

GWMDNVGVSGQXEC-UHFFFAOYSA-N |

正規SMILES |

CCCCN1C=C[N+](=C1C(=O)[O-])C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-N-[1-[[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide](/img/structure/B12285617.png)

![(S)-5-(3,4-dimethoxybenzyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12285622.png)

![6-[[3-Acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12285626.png)

![N-methoxy-N,9a,11a-trimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12285632.png)

![[1(R)-trans]-|A-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B12285662.png)

![[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]-(4-fluorophenyl)methanone;oxalic acid](/img/structure/B12285669.png)